molecular formula C18H16BrN3OS B3567346 (5-Bromothiophen-2-yl)-(2-methyl-4-propylimidazo[1,2-a]benzimidazol-1-yl)methanone

(5-Bromothiophen-2-yl)-(2-methyl-4-propylimidazo[1,2-a]benzimidazol-1-yl)methanone

Cat. No.: B3567346
M. Wt: 402.3 g/mol
InChI Key: CNXZSYSWBOJNGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromothiophen-2-yl)-(2-methyl-4-propylimidazo[1,2-a]benzimidazol-1-yl)methanone is a complex organic compound that features a bromothiophene moiety and an imidazobenzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromothiophen-2-yl)-(2-methyl-4-propylimidazo[1,2-a]benzimidazol-1-yl)methanone typically involves multi-step organic reactions. The initial step often includes the bromination of thiophene to obtain 5-bromothiophene. This is followed by the formation of the imidazobenzimidazole core through cyclization reactions involving appropriate precursors. The final step involves coupling the bromothiophene moiety with the imidazobenzimidazole core under specific conditions, such as the use of palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Bromothiophen-2-yl)-(2-methyl-4-propylimidazo[1,2-a]benzimidazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(5-Bromothiophen-2-yl)-(2-methyl-4-propylimidazo[1,2-a]benzimidazol-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: The compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic materials.

Mechanism of Action

The mechanism of action of (5-Bromothiophen-2-yl)-(2-methyl-4-propylimidazo[1,2-a]benzimidazol-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromothiophen-2-yl)-(2-methyl-4-propylimidazo[1,2-a]benzimidazol-1-yl)methanone is unique due to its specific combination of a bromothiophene moiety and an imidazobenzimidazole core. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5-bromothiophen-2-yl)-(2-methyl-4-propylimidazo[1,2-a]benzimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3OS/c1-3-10-21-12-6-4-5-7-13(12)22-16(11(2)20-18(21)22)17(23)14-8-9-15(19)24-14/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXZSYSWBOJNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N3C1=NC(=C3C(=O)C4=CC=C(S4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Bromothiophen-2-yl)-(2-methyl-4-propylimidazo[1,2-a]benzimidazol-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(5-Bromothiophen-2-yl)-(2-methyl-4-propylimidazo[1,2-a]benzimidazol-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
(5-Bromothiophen-2-yl)-(2-methyl-4-propylimidazo[1,2-a]benzimidazol-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
(5-Bromothiophen-2-yl)-(2-methyl-4-propylimidazo[1,2-a]benzimidazol-1-yl)methanone
Reactant of Route 5
(5-Bromothiophen-2-yl)-(2-methyl-4-propylimidazo[1,2-a]benzimidazol-1-yl)methanone
Reactant of Route 6
Reactant of Route 6
(5-Bromothiophen-2-yl)-(2-methyl-4-propylimidazo[1,2-a]benzimidazol-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.